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Fructose-asparagine - 34393-27-6

Fructose-asparagine

Catalog Number: EVT-1489597
CAS Number: 34393-27-6
Molecular Formula: C₁₀H₁₈N₂O₈
Molecular Weight: 294.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructose-asparagine (F-Asn) is an Amadori product formed by the non-enzymatic Maillard reaction between glucose and asparagine. [, , ] This reaction, also known as glycation, involves the condensation of a reducing sugar (glucose in this case) with an amino acid (asparagine), followed by rearrangement and dehydration reactions. [] F-Asn is found naturally in various human foods, particularly those subjected to heating processes like frying, roasting, and drying. [, ] The concentration of F-Asn varies considerably depending on the type of food and the processing method employed. [, ]

F-Asn plays a crucial role in food chemistry, contributing to the color, taste, and aroma of heated foods. [] It acts as a precursor to various Maillard reaction products, including acrylamide, a potential carcinogen formed at high temperatures. [, , , , , ] In microbiology, F-Asn serves as a unique nutrient source for certain bacteria, notably Salmonella enterica. [, , , , , , , , ]

Future Directions
  • Developing novel inhibitors: Further research is needed to develop potent and selective inhibitors targeting the bacterial enzymes involved in F-Asn metabolism. [, , ] Such inhibitors hold promise as novel antibacterial agents, particularly against multidrug-resistant Salmonella strains.
  • Elucidating the role of the gut microbiome: Exploring the role of F-Asn utilization by the gut microbiome and its impact on host health and disease susceptibility is crucial. [, ] This includes investigating the competition for F-Asn between pathogenic and commensal bacteria in the gut.
  • Optimizing food processing: Developing and implementing food processing techniques that minimize F-Asn formation while preserving desirable sensory attributes is crucial for reducing acrylamide levels in food. [, ] This requires a comprehensive understanding of the factors influencing F-Asn formation during various cooking processes.

Glucose

Relevance: Glucose is a direct precursor to fructose-asparagine [, , , ]. The nonenzymatic condensation of glucose with asparagine initiates the formation of fructose-asparagine, which then leads to acrylamide formation upon heating [].

Asparagine

Relevance: Asparagine is a direct precursor to fructose-asparagine [, , , ]. The Maillard reaction between asparagine and glucose leads to the formation of fructose-asparagine, which is a crucial step in the pathway to acrylamide formation [].

Acrylamide

Relevance: Acrylamide is a major product formed from the thermal degradation of fructose-asparagine through complex Maillard reactions [, , , , ].

Fructose

Relevance: Fructose can be a precursor to acrylamide in a similar pathway as fructose-asparagine. It reacts with asparagine to form acrylamide, though this reaction is generally less favored compared to the pathway involving fructose-asparagine [, ]. Additionally, fructose-asparagine can be degraded into fructose during processing [].

6-Phosphofructose-aspartate (6-P-F-Asp)

Relevance: 6-Phosphofructose-aspartate is a key intermediate in the catabolism of fructose-asparagine [, , , ]. It is the direct substrate of FraB, a deglycase enzyme in the fructose-asparagine utilization pathway. Inhibition of FraB leads to the accumulation of 6-Phosphofructose-aspartate, which is toxic to Salmonella [, , ].

2-Deoxy-6-phosphogluconate

Relevance: While structurally resembling the substrate of FraB, 2-Deoxy-6-phosphogluconate exhibits competitive inhibition towards FraB, the deglycase responsible for breaking down 6-Phosphofructose-aspartate in the fructose-asparagine utilization pathway [].

Fructose-alanine

Relevance: Fructose-alanine is another Amadori product, similar to fructose-asparagine, formed via the Maillard reaction. It highlights the potential for other amino acids, like alanine, to react with sugars like fructose in food systems [].

Fructose-proline

Relevance: Fructose-proline, like fructose-asparagine, is formed through the Maillard reaction between fructose and an amino acid (proline in this case) []. This indicates that fructose can react with various amino acids present in foods to form different Amadori compounds.

3-Buteneamide

Relevance: Similar to acrylamide formation from fructose-asparagine, 3-Buteneamide formation from glutamine and reducing sugars demonstrates that alternative pathways can occur during the Maillard reaction, potentially leading to different but structurally similar compounds [].

Source

Fructose-asparagine can be synthesized through chemical reactions involving glucose and asparagine. It has also been identified in various food products, indicating its presence in human diets. The synthesis process typically involves heating glucose with asparagine under specific conditions to promote the formation of this compound.

Classification

Fructose-asparagine belongs to the class of Amadori products, which are intermediates formed during the Maillard reaction. These compounds are characterized by their ability to undergo further reactions leading to advanced glycation end products, which have implications in aging and diabetes.

Synthesis Analysis

Methods

The synthesis of fructose-asparagine involves several methods, primarily focusing on the reaction between glucose and asparagine. A common synthetic route includes:

  1. Reagents: Glucose, L-asparagine, sodium bisulfite, malonic acid.
  2. Procedure: The reagents are dissolved in water with gentle heating. Ethylene glycol is added to create a homogeneous solution. The mixture is then incubated at elevated temperatures (around 70°C) for several hours.
  3. Purification: The crude product is purified using ion exchange chromatography (e.g., Dowex 50 column) to separate fructose-asparagine from unreacted starting materials and by-products.

Technical details indicate that careful control of temperature and reaction time is crucial to avoid degradation products that complicate purification .

Molecular Structure Analysis

Structure

Fructose-asparagine consists of a fructose moiety linked to an asparagine unit. The molecular formula can be represented as C₁₁H₁₅N₃O₇. In solution, fructose-asparagine exists primarily as a zwitterion or as an ammonium salt due to the presence of both amino and carboxyl functional groups.

Data

Nuclear magnetic resonance (NMR) spectroscopy has been employed to characterize the structure of fructose-asparagine, revealing complex spectra due to the presence of multiple anomeric forms . The compound exhibits distinct peaks corresponding to its unique hydrogen and carbon environments.

Chemical Reactions Analysis

Reactions

Fructose-asparagine participates in several chemical reactions:

  1. Formation of Amadori Products: It can undergo further reactions leading to more complex structures through non-enzymatic glycosylation processes.
  2. Degradation: Under harsh conditions (high temperature or extreme pH), fructose-asparagine can decompose into advanced glycation end products, which are implicated in various health issues.

Technical details from studies show that conditions such as pH and temperature significantly influence these reactions .

Mechanism of Action

Process

The mechanism by which fructose-asparagine acts within biological systems involves its utilization by certain bacteria as a nutrient source. In Salmonella enterica, fructose-asparagine serves as a primary nutrient during growth in inflamed intestinal environments. The bacterium has developed specific pathways for the uptake and metabolism of this compound, which enhances its survival under competitive conditions .

Data

Research indicates that the presence of fructose-asparagine provides a significant advantage for Salmonella in nutrient-limited environments, particularly during inflammation where it can utilize tetrathionate for anaerobic respiration .

Physical and Chemical Properties Analysis

Physical Properties

Fructose-asparagine is typically found as a pale yellow crystalline solid or syrupy liquid depending on its purity and moisture content. Its solubility in water makes it relevant for various biological applications.

Chemical Properties

  • Molecular Weight: Approximately 285 g/mol.
  • pH Stability: Stable under neutral pH but susceptible to hydrolysis under acidic or basic conditions.
  • Reactivity: Engages readily in Maillard reactions when exposed to heat and reducing sugars.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) have been utilized for quantifying fructose-asparagine concentrations in food samples .

Applications

Scientific Uses

Fructose-asparagine has several applications in scientific research:

  1. Metabolic Studies: It serves as a model compound for studying glycation processes and their implications in health and disease.
  2. Food Chemistry: Its role in flavor development and browning reactions during cooking makes it significant in food science.
  3. Microbiology: Understanding its utilization by pathogens like Salmonella helps develop strategies for controlling foodborne illnesses.

Properties

CAS Number

34393-27-6

Product Name

Fructose-asparagine

IUPAC Name

(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid

Molecular Formula

C₁₀H₁₈N₂O₈

Molecular Weight

294.26

InChI

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1

SMILES

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O

Synonyms

N2-(1-Deoxy-D-fructos-1-yl)-L-asparagine; (S)-1-[(3-Amino-1-carboxy-3-oxopropyl)amino]-1-deoxy-D-fructose; 1-[(2-Carbamoyl-1-carboxyethyl)amino]-1-deoxy-fructose; 1-Deoxy-1-L-asparagino-D-fructose; N-(1-Deoxy-D-fructosyl)-L-asparagine;

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